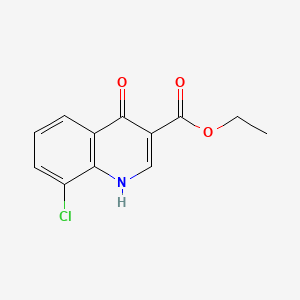

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Description

The exact mass of the compound Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-chloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTZGJPEFPRNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224769 | |

| Record name | 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73987-37-8 | |

| Record name | 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73987-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73987-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

This document provides a comprehensive technical overview of the synthetic pathway for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of pharmaceutical agents. The guide is structured to provide not only a procedural methodology but also a deep-seated understanding of the reaction's principles, reflecting field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Quinolone Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of activities, including antibacterial, antimalarial, and anticancer properties.[1][2] Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, in particular, serves as a critical building block for the synthesis of potent quinolone antibiotics.[3] Its structure, featuring a chlorine atom at the C-8 position and a carboxylate group at C-3, allows for diverse downstream functionalization to modulate biological activity and pharmacokinetic properties. The synthesis of this intermediate is therefore a foundational step in the discovery pipeline for new antimicrobial agents.

The Core Synthesis Pathway: The Gould-Jacobs Reaction

The most established and versatile method for the preparation of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, first reported in 1939.[1][4] This reaction provides a direct and reliable route to the quinolone backbone from readily available anilines. The synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate via this pathway proceeds in two primary stages:

-

Condensation: An initial nucleophilic substitution reaction between a substituted aniline (2-chloroaniline) and an activated malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM).

-

Thermal Cyclization: A high-temperature intramolecular cyclization of the resulting anilinomethylenemalonate intermediate to form the fused quinoline ring system.[5]

This classical approach remains highly relevant due to its reliability and the accessibility of the starting materials.

Caption: The Gould-Jacobs reaction pathway for the target molecule.

Mechanistic Insights: A Stepwise Examination

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Step A: Condensation - Formation of the Enamine Intermediate The synthesis begins with a nucleophilic attack from the nitrogen atom of 2-chloroaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule, resulting in the formation of a stable intermediate, ethyl 2-((2-chlorophenylamino)methylene)malonate.[1][4] This step is typically conducted at moderate temperatures (100-130 °C) and can be monitored by techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.[1]

Step B: Thermal Cyclization - The Ring-Closing Reaction This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[1][5] The reaction is performed in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A, which acts as a heat transfer medium.[5] The high temperature promotes the intramolecular attack of the benzene ring onto the ester carbonyl group, leading to the formation of the quinoline ring system and the elimination of a second molecule of ethanol. The resulting product exists in a tautomeric equilibrium, favoring the more stable 4-hydroxy form over the 4-oxo (quinolone) form.[4] The regioselectivity of this cyclization is controlled by both steric and electronic factors; the cyclization occurs at the ortho position of the aniline that is not blocked by the chlorine atom.[5]

Experimental Protocols and Data

The following protocols represent a classical thermal methodology and a modern microwave-assisted adaptation for the synthesis.

Classical Thermal Synthesis Protocol

This protocol is adapted from established Gould-Jacobs procedures and utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[1][6]

Part 1: Synthesis of the Intermediate (Ethyl 2-((2-chlorophenylamino)methylene)malonate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heating: Heat the mixture in an oil bath at 120-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the complete consumption of 2-chloroaniline.

-

Byproduct Removal: After cooling, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Part 2: Thermal Cyclization to Yield the Final Product

-

Solvent Addition: Add the crude intermediate from Part 1 to a flask containing a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

-

High-Temperature Reflux: Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

-

Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, should precipitate from the solution.

-

Purification: Filter the solid product and wash thoroughly with a non-polar solvent like hexane or cyclohexane to remove the high-boiling solvent. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Modern Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to enhance reaction efficiency, dramatically reducing reaction times and often improving yields.[1][7]

Protocol:

-

Reaction Setup: In a 2.5 mL microwave vial, add 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM serves as both a reagent and a solvent.[7]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a short duration (e.g., 5-15 minutes).

-

Isolation & Purification: After cooling the vial to room temperature, a precipitate of the product should form. Filter the solid, wash with ice-cold acetonitrile, and dry under vacuum.[7]

Comparative Reaction Data

The choice of methodology significantly impacts reaction parameters and outcomes.

| Parameter | Classical Thermal Method | Microwave-Assisted Method | Reference(s) |

| Reagents | 2-Chloroaniline, DEEM (1.1 eq) | 2-Chloroaniline, DEEM (3.0 eq) | [1],[7] |

| Solvent | Diphenyl Ether or Dowtherm A | None (excess DEEM) | [5],[7],[6] |

| Temperature | ~250 °C | 250 - 300 °C | [5],[7] |

| Reaction Time | 30 - 60 minutes (cyclization) | 5 - 15 minutes | [1],[7] |

| Typical Yield | Moderate to High (Varies) | Up to 47% (for aniline) | [5],[7] |

| Key Advantage | Established, scalable | Rapid, efficient, solventless | [1],[7] |

Conclusion and Outlook

The Gould-Jacobs reaction provides a robust and reliable pathway for the synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. While the classical thermal method is well-established, modern adaptations using microwave technology offer significant improvements in efficiency and reaction time. The synthesized molecule is a valuable intermediate, providing a versatile platform for the development of novel quinolone-based pharmaceuticals. Mastery of this synthesis is therefore a crucial capability for laboratories engaged in medicinal chemistry and drug discovery.

References

- Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG64GuAsWboqofIom8PS_wS8lJI209Q2JletbVmPasUEtaZoqr8OdvJ4NSS5mvDMKZt-O8Q_pv9IdI5RiVkOi25slpb4K26VuOprYJ3QlHRDc0ACdrs2PFV-AQLOgaZH0-0EX110jZOwfmdRgAp7Noy704Aj1W6

-

Maślankiewicz, A., & Boryczka, S. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(15), 4591. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- Sharma, P., & Kumar, V. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 11(10), 4934-4946.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056.

- ChemicalBook. (n.d.). 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.

- MySkinRecipes. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

- Khan, I., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 5896-5911.

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4882. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid [myskinrecipes.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. ablelab.eu [ablelab.eu]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Executive Summary

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a heterocyclic compound of significant interest within the pharmaceutical and chemical research sectors. It belongs to the 4-hydroxyquinoline class, a "privileged scaffold" in medicinal chemistry renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound's utility as a versatile synthetic intermediate for the development of novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties.[3][4] These parameters—including solubility, lipophilicity, and acid-base dissociation—are critical determinants of a molecule's behavior in both biological and chemical systems, directly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and its viability in formulation and process chemistry.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only established data but also the underlying scientific rationale and field-proven experimental protocols for their validation.

Molecular Identity and Core Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a substituted quinoline derivative, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

The structural arrangement of its functional groups—a hydroxyl group at position 4, a chlorine atom at position 8, and an ethyl carboxylate group at position 3—dictates its chemical reactivity and physical behavior. The 4-hydroxy group is particularly notable as it exists in tautomeric equilibrium with its 4-oxo form (a quinolone), a feature that profoundly influences its electronic properties and potential for hydrogen bonding.

Caption: Core structure of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

Table 1: Key Molecular Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 73987-37-8 | [5][6] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [5][6] |

| Molecular Weight | 251.67 g/mol | [5][6] |

| IUPAC Name | ethyl 8-chloro-4-oxo-1H-quinoline-3-carboxylate | [6] |

| Synonyms | 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [6] |

| SMILES | CCOC(=O)c1cnc2c(Cl)cccc2c1O |

| InChI Key | CVTZGJPEFPRNNB-UHFFFAOYSA-N |[6] |

Physical State and Thermal Properties

The physical appearance and thermal stability of a compound are foundational properties that inform its handling, storage, and purification procedures.

-

Physical State: Solid at room temperature.

-

Appearance: Typically an off-white or pale yellow solid, characteristic of many quinoline derivatives. The color can be an initial indicator of purity, with darker shades often suggesting the presence of oxidation byproducts.

Melting Point

This protocol outlines a standard, self-validating method for determining the melting point range.

-

Preparation:

-

Ensure the sample is completely dry and finely powdered to allow for uniform packing.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Instrumentation:

-

Place the packed capillary into a calibrated melting point apparatus.

-

Use a second capillary with a certified reference standard (e.g., caffeine, vanillin) in a parallel slot to validate the instrument's calibration during the run.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Solution Behavior: Solubility and Acidity

The behavior of a compound in solution is paramount for drug development, governing everything from intravenous formulation to oral absorption.

Solubility Profile

The solubility of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a product of its competing structural features. The aromatic quinoline core and the chloro-substituent are lipophilic, while the hydroxyl, ester, and nitrogen functionalities provide sites for hydrogen bonding and polar interactions, favoring solubility in polar solvents.

-

Expected Solubility: Expected to have low solubility in water, moderate solubility in alcohols (e.g., ethanol, methanol), and high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This profile is common for drug-like molecules.

This method is the gold standard for determining thermodynamic solubility, providing a true equilibrium value.

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol) in a sealed vial. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is fully established.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of remaining solid in the vial after equilibration validates that the measured concentration represents the true saturation solubility.

Acid-Base Dissociation Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. This is a critical parameter as the ionization state affects a drug's solubility, membrane permeability, and receptor binding. This molecule has two key ionizable centers:

-

The 4-hydroxyl group: This group is acidic and will be deprotonated at higher pH values.

-

The quinoline nitrogen: This nitrogen is basic and will be protonated at lower pH values.

While the specific pKa is not published, the predicted pKa for the parent compound (without the chloro group) is 2.62, which likely corresponds to the protonation of the quinoline nitrogen.[7] The hydroxyl group's pKa is expected to be in the phenolic range (around 8-10).

Caption: Ionization states of the molecule at varying pH.

Lipophilicity: A Key Determinant of ADME Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical properties in drug design. It is quantified by the octanol-water partition coefficient (LogP).

-

Computed LogP (XLogP3): 2.6[6]

This value falls within the desirable range for orally bioavailable drugs according to Lipinski's Rule of Five (LogP < 5), suggesting good potential for membrane permeability. A LogP of 2.6 indicates that the compound is approximately 400 times more soluble in octanol than in water at equilibrium.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and is essential for quality control.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic protons on the quinoline ring (7-9 ppm). - Singlet for the C2-H. - Quartet for the ethyl -CH₂- group (~4.5 ppm). - Triplet for the ethyl -CH₃ group (~1.5 ppm). - Broad singlet for the -OH proton (concentration dependent). |

| ¹³C NMR | - Carbonyl carbon of the ester (~165-170 ppm). - Aromatic carbons (~110-150 ppm). - Ethyl group carbons (~60 ppm for -CH₂- and ~14 ppm for -CH₃). |

| FT-IR (KBr) | - Broad O-H stretch (~3300-3000 cm⁻¹). - Aromatic C-H stretch (~3100-3000 cm⁻¹). - Ester C=O stretch (~1720-1700 cm⁻¹). - Aromatic C=C and C=N stretches (~1620-1450 cm⁻¹). - C-Cl stretch (~800-600 cm⁻¹). |

| Mass Spec. (ESI+) | - Molecular ion peak [M+H]⁺ at m/z 252. - A characteristic isotopic pattern with a peak at m/z 254 ([M+2+H]⁺) that is ~33% the intensity of the m/z 252 peak, confirming the presence of one chlorine atom. |

| UV-Vis (in EtOH) | - Multiple absorption bands are expected due to the extended π-conjugated system of the quinoline ring, likely in the range of 250-350 nm. The spectrum will be pH-sensitive due to the ionization of the molecule. |

Conclusion: A Profile for Drug Discovery

The physicochemical properties of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate paint a picture of a classic drug-like molecule. Its moderate lipophilicity (LogP ~2.6), combined with its capacity for hydrogen bonding and ionization, provides a balanced profile essential for traversing cellular membranes while maintaining sufficient aqueous solubility for formulation and distribution. The acidic and basic centers mean its behavior will be highly dependent on the pH of its environment, a critical consideration for predicting its journey through the gastrointestinal tract and into the bloodstream.

This guide provides the foundational data and robust experimental frameworks necessary for any scientist working with this valuable compound. By understanding and validating these core properties, researchers can more effectively design novel therapeutics, develop stable formulations, and advance the promising field of quinoline-based medicinal chemistry.

References

-

PubChem. (n.d.). Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. Retrieved from [Link]

-

Al-Harthy, T., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

-

Al-Harthy, T., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

-

MySkinRecipes. (n.d.). ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

LookChem. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

-

ResearchGate. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3). Retrieved from [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Staigent Technologies. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

ACS Publications. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-hydroxyanilino)-8-methylquinolin-1-ium-3-carboxylate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate [myskinrecipes.com]

- 5. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | C12H10ClNO3 | CID 97160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0 [chemicalbook.com]

The Mechanistic Landscape of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate: A Technical Guide for Researchers

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate belongs to the quinolone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1] The quinoline core is a "privileged scaffold," frequently appearing in molecules with a wide array of biological activities.[2][3] This technical guide will provide an in-depth exploration of the putative mechanisms of action for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, drawing upon established knowledge of related quinolone and 8-hydroxyquinoline derivatives. We will delve into its potential as an antibacterial, antiviral, and anticancer agent, supported by a critical analysis of its structural features and the broader scientific literature. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this compound.

Core Structural Features and Their Mechanistic Implications

The biological activity of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is intrinsically linked to its key structural motifs: the 4-hydroxyquinoline core, the 8-chloro substituent, and the ethyl carboxylate group at the 3-position.

-

The 4-Hydroxyquinoline Core and Metal Ion Chelation: The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-oxo form (4-quinolone). This keto-enol tautomerism is crucial for the biological activity of many quinolones.[4] The nitrogen atom in the quinoline ring and the adjacent hydroxyl/oxo group create a bidentate chelation site for metal ions. This metal-binding capability is a cornerstone of the mechanism of action for many quinolones, particularly in their roles as inhibitors of metalloenzymes.[1][5]

-

The 3-Ethyl Carboxylate Group: The presence and nature of the substituent at the 3-position significantly influence the compound's biological activity. For instance, in some antimalarial 4-quinolones, an ethyl ester at this position is critical for activity, while its hydrolysis to a carboxylic acid or conversion to an amide leads to a loss of potency.[4] This suggests that the ester group may play a vital role in target binding, cell permeability, or overall pharmacokinetics.

-

The 8-Chloro Substituent: Halogenation of the quinoline ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its biological activity and pharmacokinetic profile.

Proposed Mechanisms of Action

Based on the extensive research into quinolone and 8-hydroxyquinoline derivatives, we can propose several likely mechanisms of action for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

Antibacterial Activity: Targeting Bacterial Type II Topoisomerases

A primary and well-established mechanism of action for many quinolones with a 3-carboxylic acid (or its ester precursor) is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4]

-

Molecular Target: DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria).

-

Mechanism: These enzymes are essential for bacterial DNA replication, transcription, and repair. Quinolones stabilize the transient double-strand breaks in DNA that are generated by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death. The metal-chelating properties of the 4-oxo-3-carboxylate moiety are believed to be crucial for this interaction, potentially involving a magnesium ion in the enzyme's active site.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to assess the inhibition of DNA gyrase is a supercoiling assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and an appropriate buffer.

-

Compound Incubation: Add varying concentrations of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate to the reaction mixture. Include a positive control (e.g., ciprofloxacin) and a negative control (vehicle).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Analysis: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound. The IC50 value can then be determined.

Diagram: Proposed Experimental Workflow for DNA Gyrase Inhibition Assay

Caption: Workflow for assessing DNA gyrase inhibition.

Antiviral Activity: Inhibition of Metalloenzymes

The metal-chelating properties of the 4-quinolone scaffold are also implicated in its antiviral activity, particularly against viruses that rely on metalloenzymes for their replication.[1]

-

Molecular Target: Viral metalloenzymes, such as HIV integrase.[1]

-

Mechanism: HIV integrase, a key enzyme in the retroviral life cycle, contains divalent metal ions (typically Mg²⁺) in its active site. These metal ions are essential for the catalytic activity of the enzyme. Quinolone compounds can chelate these metal ions, thereby inactivating the enzyme and preventing the integration of the viral DNA into the host genome.

Anticancer Activity: Multiple Potential Mechanisms

The quinoline and 8-hydroxyquinoline scaffolds are present in numerous compounds with demonstrated anticancer activity.[2][5][6] The potential mechanisms are multifaceted and may involve:

-

Topoisomerase Inhibition: Similar to their antibacterial action, some quinolones can inhibit human topoisomerases (Top I and Top II), leading to DNA damage and apoptosis in cancer cells.[2]

-

Protein Kinase Inhibition: Many quinoline derivatives have been identified as inhibitors of various protein kinases that are often dysregulated in cancer, playing crucial roles in cell signaling, proliferation, and survival.[2]

-

Induction of Oxidative Stress: The 8-hydroxyquinoline moiety can redox cycle and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.

-

Chelation of Key Metal Ions: Cancer cells often have an altered metal ion homeostasis. The chelation of essential metal ions like iron and copper by 8-hydroxyquinoline derivatives can disrupt critical cellular processes in cancer cells.[5]

Diagram: Potential Anticancer Mechanisms of Action

Caption: Potential pathways for anticancer activity.

Quantitative Data on Related Compounds

| Compound Class | Activity | Target Organism/Cell Line | Potency (MIC/IC50) | Reference |

| 8-Hydroxyquinoline-Ciprofloxacin Hybrid | Antibacterial | Staphylococcus aureus | MIC = 4–16 µg/mL | [5] |

| Umbelliferone-8-hydroxyquinoline conjugate | Antifungal | Phytopathogenic fungi | EC50 = 2.3-10.6 µg/mL | [5] |

| 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | Anticancer | Malignant melanoma (A-375) | Potent activity reported | [7] |

| 1,4-Naphthoquinone-8-hydroxyquinoline Hybrids | Anticancer | Lung cancer (A549) | High activity reported | [6] |

Conclusion and Future Directions

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a molecule of considerable interest, positioned at the intersection of several well-established pharmacophores. Based on its structural features and the extensive literature on related quinolones and 8-hydroxyquinolines, its mechanism of action is likely to be multifaceted, with the potential to act as an antibacterial, antiviral, and anticancer agent. The core mechanistic theme appears to be its ability to interact with metalloenzymes and disrupt fundamental cellular processes.

Further research is warranted to elucidate the specific molecular targets and detailed mechanisms of action for this particular compound. This would involve a comprehensive screening against a panel of bacterial strains, viruses, and cancer cell lines, followed by target identification and validation studies. The experimental protocols outlined in this guide provide a starting point for such investigations. A deeper understanding of its structure-activity relationships will undoubtedly pave the way for the rational design of novel and more potent therapeutic agents based on this promising scaffold.

References

-

Ishikawa, H., & Fujii, N. (2011). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

-

Madrid, D. C., Sherrill, J., Li, C., Miller, J. L., D'Angelo, I., Li, J., ... & Ganesan, A. (2012). Synthesis and structure-activity relationships of antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 55(17), 7725–7733. [Link]

-

Abdel-Wahab, B. F., Awad, G. E., & Badria, F. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6432. [Link]

-

Rbaa, M., Lakhrissi, B., El-Haj, B., Ezzakkioui, M., Lakhrissi, Y., & Oussaid, A. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]

-

Rbaa, M., Lakhrissi, B., El-Haj, B., Ezzakkioui, M., Lakhrissi, Y., & Oussaid, A. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]

-

Janardhanan, J., S, S., & Janardhanan, J. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]

-

Omar, Y. M., El-Faham, A., & Voegtle, F. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599. [Link]

-

Wrobel, M., Szychowska, A., Ulenberg, S., Szulc, M., Wesolowska, O., & Michalkiewicz, J. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(14), 5437. [Link]

-

Costa, C., Andrade, N., Mendes, F., Coimbra, J., Fernandes, C., Garcia-Santos, I., ... & Correia, I. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112108. [Link]

-

MySkinRecipes. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Baragaña, B., Hallyburton, I., Lee, M. C., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Fidock, D. A. (2015). Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Journal of medicinal chemistry, 58(17), 6856–6872. [Link]

-

Kumar, A., Kumar, A., & Kumar, A. (2025). Synthesis of 8-Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ResearchGate. [Link]

-

Abdel-Wahab, B. F., Awad, G. E., & Badria, F. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester. PubChem. Retrieved from [Link]

-

Wang, X., Liu, Y., Li, Y., Wang, Y., & Yao, H. (2016). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC advances, 6(99), 96773-96779. [Link]

-

Vasyuk, M. O., Zlenko, H. H., & Shcherbyna, R. O. (2020). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, biotechnology and food sciences, 9(6), 1129-1132. [Link]

-

de la Cruz, P., Abad, P., & Marco-Contelles, J. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. International Journal of Molecular Sciences, 25(18), 10103. [Link]

-

PubChemLite. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3). Retrieved from [Link]

Sources

- 1. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystallographic structure, and physicochemical properties of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. As a key heterocyclic scaffold, the 4-quinolone core is of significant interest in medicinal chemistry. Understanding its three-dimensional structure at an atomic level is paramount for rational drug design and the development of novel therapeutics. This document details the established Gould-Jacobs synthesis protocol, methodologies for single-crystal growth, and an in-depth analysis of its solid-state architecture, including intermolecular interactions. This guide serves as a critical resource for researchers leveraging this molecule as a precursor for more complex active pharmaceutical ingredients.

Introduction: The Significance of the 4-Quinolone Scaffold

The quinoline ring system, and specifically the 4-quinolone core, is a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic structure are known to exhibit a wide array of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties[1]. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (Compound 1 ) is a vital synthetic intermediate used in the construction of more complex quinoline-based drugs. The presence of a chlorine atom at the C8 position and an ethyl carboxylate group at the C3 position provides versatile handles for further chemical modification.

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are critical determinants of a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a detailed understanding of the crystal structure of Compound 1 , obtained through single-crystal X-ray diffraction, provides an essential foundation for structure-activity relationship (SAR) studies and in silico drug design efforts.

Synthesis and Crystallization

The synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is reliably achieved via the Gould-Jacobs reaction, a classical and effective method for constructing the 4-hydroxyquinoline ring system[2][3]. The reaction proceeds through a thermal cyclization of an anilinomethylenemalonate intermediate.

Synthesis via Gould-Jacobs Reaction

The synthesis involves two primary steps: the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization[4][5].

-

Step 1: Condensation: 2-chloroaniline reacts with diethyl ethoxymethylenemalonate, where the aniline nitrogen displaces the ethoxy group to form the intermediate, 2-((2-CHLOROPHENYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER[4].

-

Step 2: Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, which facilitates an intramolecular cyclization reaction. This ring-closure forms the quinoline scaffold, yielding the desired product, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate[4]. High temperatures are crucial for overcoming the activation energy of the 6-electron cyclization process[2][5].

Caption: Reaction scheme for the Gould-Jacobs synthesis.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step[6]. The purity of the synthesized compound is paramount. The crude product should be purified, for example by recrystallization, prior to crystal growth attempts. Slow evaporation is a widely used and effective technique for growing crystals of small organic molecules[7][8][9].

Protocol: Slow Evaporation Method

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. A solvent in which the compound is too soluble will likely yield small crystals, while poor solubility will hinder dissolution[8]. For this compound, solvents like ethanol or dimethylformamide (DMF) are suitable starting points.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound by dissolving it in the chosen solvent with gentle warming if necessary.

-

Filtration: Filter the warm solution through a syringe filter or a cotton plug in a pipette to remove any particulate matter, which could act as unwanted nucleation sites[8].

-

Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free location at a constant temperature[9]. Disturbances can disrupt crystal growth.

-

Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, they can be carefully harvested for analysis[6].

Crystal Structure Analysis

The crystal structure of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate was determined by single-crystal X-ray diffraction. The analysis reveals a triclinic crystal system with the space group P-1[10].

Crystallographic Data

The fundamental crystallographic parameters provide a fingerprint of the crystal lattice. A key finding is that the asymmetric unit contains two independent molecules (Z' = 2)[10]. This means that within the repeating unit of the crystal, there are two distinct molecules that are not related by symmetry operations.

| Parameter | Value[10] |

| Chemical Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.67 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 9.328 (5) Å |

| b | 11.043 (2) Å |

| c | 12.350 (4) Å |

| α | 73.298 (17)° |

| β | 70.57 (3)° |

| γ | 77.22 (3)° |

| Volume (V) | 1137.8 (7) ų |

| Z | 4 |

| Temperature | 298 K |

Molecular Geometry and Conformation

The two independent molecules in the asymmetric unit exhibit a notable conformational difference. The dihedral angle between the quinoline ring systems of the two molecules is 73.30 (5)°[10]. The quinoline ring itself is essentially planar, as expected for an aromatic system. The 4-hydroxy group exists predominantly in its tautomeric 4-oxo (or quinolone) form, which is a common feature of this heterocyclic system. This is confirmed by the presence of an N-H bond on the quinoline nitrogen.

Intermolecular Interactions and Crystal Packing

The solid-state architecture is stabilized by a network of intermolecular interactions.

-

Hydrogen Bonding: The most significant interactions are N—H···O hydrogen bonds. These bonds link the two independent molecules, forming supramolecular layers within the crystal structure[10]. The nitrogen atom of the quinolone ring acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the keto oxygen at the C4 position act as acceptors.

-

π-π Stacking: In addition to hydrogen bonding, face-to-face π-π stacking interactions are observed between the aromatic rings of adjacent molecules. The centroid-to-centroid distances between the benzene portions of the quinoline rings are reported to be 3.597 (3) Å and 3.881 (3) Å, which are indicative of significant stabilizing interactions[10].

These combined interactions create a robust, three-dimensional network that defines the crystal packing.

Caption: Key intermolecular forces defining the crystal lattice.

Physicochemical Characterization

Beyond crystallography, a full characterization of the compound is necessary to confirm its identity and purity.

-

Appearance: Typically an off-white or pale yellow solid.

-

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons on the quinoline ring, the ethyl group (a quartet and a triplet), and the N-H proton.

Relevance in Drug Discovery

The 8-chloro-4-hydroxyquinoline scaffold is a valuable starting point for the development of new drugs[12][13][14]. The structural information detailed in this guide is crucial for:

-

Structure-Based Drug Design (SBDD): Knowledge of the precise bond angles, lengths, and overall conformation allows for the accurate modeling of how derivatives might fit into the active site of a biological target, such as an enzyme or receptor.

-

Lead Optimization: The chlorine atom at C8 and the ester at C3 are functional groups that can be readily modified to explore the chemical space and optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For example, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides.

-

Understanding Physicochemical Properties: The crystal packing and intermolecular forces influence solubility and dissolution rates, which are critical for oral bioavailability. Understanding these forces can guide formulation strategies.

Derivatives of 8-hydroxyquinoline have shown promise as anticancer, neuroprotective, and anti-HIV agents, often leveraging their ability to chelate metal ions[12][13][15].

Experimental Workflow: From Synthesis to Structure

The overall process from chemical synthesis to the final determination of the crystal structure follows a well-defined experimental path.

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The crystal structure of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate provides fundamental insights into its solid-state conformation and intermolecular interactions. The detailed crystallographic data, revealing a triclinic system with two independent molecules in the asymmetric unit stabilized by N-H···O hydrogen bonds and π-π stacking, is invaluable for the fields of medicinal chemistry and materials science. This technical guide consolidates the synthesis, crystallization, and structural analysis of this important chemical intermediate, providing a solid, authoritative foundation for researchers aiming to utilize this scaffold in the design and development of novel, high-value molecules.

References

-

Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. Available from: [Link]

-

Ishikawa, H., & Yoshida, S. (2016). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), o566–o568. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

Creative BioMart. X-ray Crystallography. Available from: [Link]

-

University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. Available from: [Link]

-

PubChem. Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. Available from: [Link]

-

PubChem. 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester. Available from: [Link]

-

International Union of Crystallography. How to grow crystals for X-ray crystallography. Available from: [Link]

-

Al-Hussain, S. A., & Ali, M. R. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Pharmaceutical and Clinical Research, 9(4), 334-342. Available from: [Link]

-

Al-Hussain, S. A., & Ali, M. R. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(1), 167. Available from: [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Available from: [Link]

-

PubChem. Ethyl 4-Chloroquinoline-3-carboxylate. Available from: [Link]

-

PubChem. Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate. Available from: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

Semantic Scholar. [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Available from: [Link]

-

Wang, Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14358-14371. Available from: [Link]

-

ResearchGate. (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Available from: [Link]

-

ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed.... Available from: [Link]

-

ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. Available from: [Link]

-

PubChemLite. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3). Available from: [Link]

-

BuyersGuideChem. Ethyl 1,4-dihydro-8-(trifluoromethoxy)-4-oxoquinoline-3-carboxylate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. ablelab.eu [ablelab.eu]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. How To [chem.rochester.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | C12H10ClNO3 | CID 97160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

An In-depth Technical Guide to Determining the Solubility of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical research. While a definitive, publicly available dataset of its solubility in various solvents is not readily accessible, this document serves as a detailed roadmap for researchers to conduct these crucial experiments with scientific rigor. We will delve into the compound's key physicochemical properties, outline robust experimental protocols for solubility determination, and discuss the theoretical underpinnings that guide solvent selection and data interpretation.

Compound Profile: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

A thorough understanding of a compound's intrinsic properties is the cornerstone of any solubility investigation. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a heterocyclic compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol .[1] Its structure, featuring a quinoline core, a chloro-substituent, a hydroxyl group, and an ethyl carboxylate moiety, dictates its physicochemical behavior and, consequently, its solubility profile.

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C12H10ClNO3 | [1] |

| Molecular Weight | 251.67 g/mol | [1] |

| IUPAC Name | ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate | [1] |

| CAS Number | 73987-37-8 | |

| Predicted logP | 2.6 | [1] |

| Crystal Structure | Available |

The predicted octanol-water partition coefficient (logP) of 2.6 suggests that the compound is moderately lipophilic, indicating that it is likely to have better solubility in organic solvents than in water.[1] The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (carbonyl and quinoline nitrogen) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. Furthermore, the aromatic quinoline ring can participate in π-π stacking interactions.

The Science of Solubility: Theoretical Considerations

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a crystalline solid like Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, the dissolution process involves overcoming the lattice energy of the crystal and the formation of new solute-solvent interactions.

Impact of Molecular Structure on Solubility

The chloro-substituent at the 8-position of the quinoline ring is an important feature. The presence of a halogen can increase lipophilicity, which may decrease aqueous solubility.[2] Conversely, the hydroxyl and carboxylate groups can engage in hydrogen bonding with protic solvents, potentially enhancing solubility in solvents like alcohols and water. The overall solubility in a given solvent will be a balance of these competing factors.

Tautomerism

It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-quinolone form. The predominant tautomer can be influenced by the solvent environment and can impact solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a crystalline compound is the equilibrium solubility method, often referred to as the shake-flask method.[3][4][5] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to provide a robust and reproducible measurement of the equilibrium solubility of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

Materials and Equipment:

-

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Solvent: Use high-purity solvents. If pH-dependent solubility is being investigated, prepare appropriate buffer solutions.

-

Addition of Excess Solute: Add an excess amount of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not change significantly.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

In early drug discovery, kinetic solubility is often measured as a higher-throughput alternative to equilibrium solubility. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

-

Prepare a Concentrated Stock Solution: Dissolve Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in DMSO to a high concentration (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a specific temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Predictive Approaches to Guide Experimentation

While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility and help prioritize which solvents to screen.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use the chemical structure of a molecule to predict its physicochemical properties, including solubility.[6][7] These models are built by correlating a set of molecular descriptors with experimentally determined solubility data for a large and diverse set of compounds. While a specific QSPR model for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is not available, general models can be used to obtain a rough estimate of its aqueous solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a more nuanced approach that breaks down the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9] The principle is that "like dissolves like," meaning a solute will be most soluble in a solvent with similar HSP values.

The "distance" (Ra) between the HSP of the solute and the solvent can be calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²

A smaller Ra value indicates a higher likelihood of solubility. While the HSP for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate are not published, they can be estimated using group contribution methods available in various software packages.

Caption: Hansen Solubility Parameter Concept.

Analytical Method Development for Quantification

A crucial aspect of accurate solubility determination is a reliable analytical method for quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

Key Considerations for Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point for a moderately lipophilic compound like this.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic conditions should be optimized to achieve good peak shape and resolution from any potential impurities.

-

Wavelength Selection: The UV detection wavelength should be set at the λmax of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate to ensure maximum sensitivity.

-

Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for researchers to determine the solubility of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. By combining a thorough understanding of the compound's physicochemical properties with robust experimental protocols and informed analytical methods, scientists can generate high-quality, reliable solubility data. This information is critical for advancing the development of this and other promising quinoline-based compounds in the pharmaceutical pipeline. Future work should focus on generating and publishing a comprehensive dataset of the solubility of this compound in a wide range of pharmaceutically relevant solvents and at different temperatures and pH values.

References

-

Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (n.d.). In Semantic Scholar. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

IUPAC | International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. Retrieved from [Link]

- International Union of Pure and Applied Chemistry. (1988). 4-AMINOBENZENESULFONAMIDES. Part III. 6-Membered Heterocyclic Substituents and Miscellaneous Systems.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97160, 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester. Retrieved from [Link]

-

Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

-

Munjal, N., Dutta, S., Sharma, M., & Rout, C. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Dehghan, H., & Avaji, M. (2021). Predicting aqueous solubility by QSPR modeling. Journal of Molecular Graphics & Modelling, 106, 107901. [Link]

-

Journal of medical pharmaceutical and allied sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. 01(01), 18-38. [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

Semantic Scholar. (2025). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. Retrieved from [Link]

-

Adhireksan, Z., Davey, C. A., Campomanes, P., Groessl, M., Clavel, C. M., Yu, H., ... & Dyson, P. J. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5577–5583. [Link]

-

Carvaja, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. [Link]

-

ResearchGate. (2025). Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Retrieved from [Link]

-

Sharma, P., & Singh, P. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research, 25(3), 189–203. [Link]

-

Shayanfar, A., & others. (2010). A new QSPR model for solubility prediction of drug and drug-like molecule. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Data for Compounds 1-4. Retrieved from [Link]

-

ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3761179, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35767023, Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]

- Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.

-

Kiss, L., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2644. [Link]

-

ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from [Link]

- International Journal of Multidisciplinary Research in Science, Engineering, Technology & Management. (2020). Heterocyclic Compounds and Their Significance. 7(8).

-

Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). Retrieved from [Link]

-

Ishikawa, T., & Yoshida, M. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxyl-ate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o566–o567. [Link]

Sources

- 1. 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | C12H10ClNO3 | CID 97160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. auctoresonline.org [auctoresonline.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-depth Technical Guide to the Biological Activity of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a synthetic heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR), and the biological profiles of structurally related analogues. While direct and extensive research on this specific molecule is emerging, this document synthesizes the available data to present its probable anticancer, antimicrobial, and anti-inflammatory properties, along with detailed methodologies for its synthesis and biological evaluation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its diverse pharmacological activities.[1] Modifications to this scaffold, including the introduction of various substituents at different positions, have led to the development of potent drugs for a range of diseases. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate incorporates several key features that suggest significant biological potential: the 4-hydroxyquinoline core, a chlorine atom at the 8-position, and an ethyl carboxylate group at the 3-position. Each of these components can influence the molecule's physicochemical properties and its interactions with biological targets.

Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

The primary synthetic route to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate and its analogues is the Gould-Jacobs reaction .[2][3] This versatile method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

General Synthetic Protocol via Gould-Jacobs Reaction

A detailed, step-by-step methodology for the synthesis is as follows:

-

Condensation: 2-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. This step is typically performed by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether.[4] The reaction proceeds via a nucleophilic substitution of the ethoxy group of the malonate by the amino group of the aniline.

-

Cyclization: The resulting intermediate, 2-((2-chloroanilino)methylene)malonic acid diethyl ester, is then heated to a high temperature (typically 240-260 °C) to induce an intramolecular cyclization.[5] This step forms the quinoline ring system.

-

Hydrolysis and Decarboxylation (Optional): While not required for the target compound, subsequent hydrolysis of the ester group followed by decarboxylation can yield the corresponding 4-hydroxyquinoline.[2]

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or N,N-dimethylformamide, to yield the final product.[6]

Caption: General workflow for the Gould-Jacobs synthesis.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into quinoline derivatives, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is predicted to exhibit a range of biological activities.

Anticancer Activity

Quinolone derivatives are well-established as potent anticancer agents.[7] Their mechanisms of action are often multifaceted and can include:

-

Topoisomerase Inhibition: Many quinolones function as topoisomerase inhibitors, disrupting DNA replication and repair in cancer cells, ultimately leading to apoptosis.[7] The 4-oxoquinoline core is a key pharmacophore for this activity.

-

Kinase Inhibition: Various quinoline derivatives have been shown to inhibit protein kinases that are crucial for cancer cell signaling and proliferation.

-

Induction of Apoptosis: By interfering with cellular processes, these compounds can trigger programmed cell death in malignant cells.

Structure-Activity Relationship (SAR) Insights:

-

The 4-oxo group and the 3-carboxylic acid/ester moiety are critical for the anticancer activity of many quinolones, as they are involved in binding to topoisomerase II.[8]

-

The presence of a halogen at the C-8 position can enhance lipophilicity, potentially improving cell membrane permeability and overall cytotoxic efficacy.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial properties.[1][9]

-